Cas no 2171867-10-8 (4-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol)

4-4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol is a specialized organic compound featuring a cyclopropyl-substituted triazole core linked to a pentanol backbone with an aminomethyl functional group. This structure confers unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as a versatile intermediate for drug discovery. The presence of both amino and hydroxyl groups enhances its solubility and derivatization potential, while the cyclopropyl moiety may contribute to metabolic stability. Its well-defined molecular architecture makes it suitable for applications in targeted synthesis, fragment-based drug design, or as a scaffold for bioactive molecule development. The compound's balanced polarity and functional group diversity facilitate its incorporation into more complex structures.
4-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol structure
2171867-10-8 structure
Product name:4-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol
CAS No:2171867-10-8
MF:C11H20N4O
MW:224.302701950073
CID:6246319
PubChem ID:165721796

4-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 4-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol
    • 2171867-10-8
    • EN300-1595785
    • 4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
    • Inchi: 1S/C11H20N4O/c1-8(3-2-6-16)15-11(9-4-5-9)10(7-12)13-14-15/h8-9,16H,2-7,12H2,1H3
    • InChI Key: NVHASFVGXOYUDW-UHFFFAOYSA-N
    • SMILES: OCCCC(C)N1C(=C(CN)N=N1)C1CC1

Computed Properties

  • Exact Mass: 224.16371127g/mol
  • Monoisotopic Mass: 224.16371127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 77Ų

4-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1595785-0.05g
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
0.05g
$1807.0 2023-06-04
Enamine
EN300-1595785-5.0g
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
5g
$6239.0 2023-06-04
Enamine
EN300-1595785-2.5g
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
2.5g
$4216.0 2023-06-04
Enamine
EN300-1595785-0.25g
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
0.25g
$1980.0 2023-06-04
Enamine
EN300-1595785-1.0g
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
1g
$2152.0 2023-06-04
Enamine
EN300-1595785-10.0g
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
10g
$9252.0 2023-06-04
Enamine
EN300-1595785-100mg
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
100mg
$1893.0 2023-09-23
Enamine
EN300-1595785-2500mg
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
2500mg
$4216.0 2023-09-23
Enamine
EN300-1595785-1000mg
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
1000mg
$2152.0 2023-09-23
Enamine
EN300-1595785-10000mg
4-[4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl]pentan-1-ol
2171867-10-8
10000mg
$9252.0 2023-09-23

Additional information on 4-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-ylpentan-1-ol

Introduction to 4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl)pentan-1-ol (CAS No. 2171867-10-8)

4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl)pentan-1-ol (CAS No. 2171867-10-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique triazole and cyclopropyl moieties, exhibits promising biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and potential clinical applications of this compound.

The chemical structure of 4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl)pentan-1-ol is defined by its core 1H-1,2,3-triazole ring, which is substituted with a cyclopropyl group at the 5-position and an aminomethyl group at the 4-position. The pentan-1-ol moiety further extends the molecular structure, providing additional functional groups that can interact with biological targets. The presence of these functional groups suggests that the compound may have diverse biological activities and potential for drug development.

The synthesis of 4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl)pentan-1-ol typically involves multistep reactions that leverage modern synthetic methodologies. One common approach is the copper-catalyzed azide–alkyne cycloaddition (CuAAC), a highly efficient and selective reaction that forms the 1H-1,2,3-triazole ring. This method is widely used in click chemistry due to its robustness and versatility. The cyclopropyl and aminomethyl groups can be introduced through subsequent functional group transformations, such as reductive amination and cyclopropanation reactions.

Recent studies have highlighted the biological activities of 4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl)pentan-1-ol. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary in vitro assays have shown that this compound exhibits potent inhibitory activity against certain kinases and proteases. These findings suggest that it could be a valuable lead compound for developing new therapeutic agents for conditions such as cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, 4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl)pentan-1-ol has also been investigated for its anti-inflammatory effects. In vivo studies using animal models have demonstrated that the compound can effectively reduce inflammation markers and alleviate symptoms associated with inflammatory conditions. These results are particularly promising for developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic properties of 4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl)pentan-1-ol have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life in plasma, which are important considerations for drug development. However, further optimization may be necessary to improve these properties for clinical use.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-(Aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-y)pentan-l-oI. Early-phase trials have shown promising results in terms of tolerability and pharmacodynamic effects. The compound has been well-tolerated by participants with minimal adverse events reported. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.

In conclusion, 4-(4-(Aminomethyl)-5-cyclopropyl-lH-l ,2 ,3 -triazol-l -y l )pentan-l -o l (CAS No . 2 7 867 -l0 -8) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential in various disease contexts.

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